molecular formula C11H15N B13604258 3-(2,5-Dimethylphenyl)prop-2-en-1-amine

3-(2,5-Dimethylphenyl)prop-2-en-1-amine

Cat. No.: B13604258
M. Wt: 161.24 g/mol
InChI Key: GYXWSGJMLRCKQE-ONEGZZNKSA-N
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Description

3-(2,5-Dimethylphenyl)prop-2-en-1-amine is an organic compound characterized by the presence of a phenyl group substituted with two methyl groups at the 2 and 5 positions, attached to a prop-2-en-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylphenyl)prop-2-en-1-amine typically involves the following steps:

    Friedel–Crafts Acylation: The initial step involves the acylation of 1,4-dimethylbenzene (p-xylene) using acetyl chloride in the presence of aluminum chloride to form 2,5-dimethylacetophenone.

    Aldol Condensation: The 2,5-dimethylacetophenone undergoes aldol condensation with benzaldehyde in the presence of a base such as sodium hydroxide to form the corresponding chalcone.

    Reduction: The chalcone is then reduced using a reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylphenyl)prop-2-en-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydride, sodium methoxide.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,5-Dimethylphenyl)prop-2-en-1-amine has several applications in scientific research:

    Chemistry: Used as a precursor in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylphenyl)prop-2-en-1-amine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-Dimethylphenyl)prop-2-en-1-amine is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

(E)-3-(2,5-dimethylphenyl)prop-2-en-1-amine

InChI

InChI=1S/C11H15N/c1-9-5-6-10(2)11(8-9)4-3-7-12/h3-6,8H,7,12H2,1-2H3/b4-3+

InChI Key

GYXWSGJMLRCKQE-ONEGZZNKSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)/C=C/CN

Canonical SMILES

CC1=CC(=C(C=C1)C)C=CCN

Origin of Product

United States

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